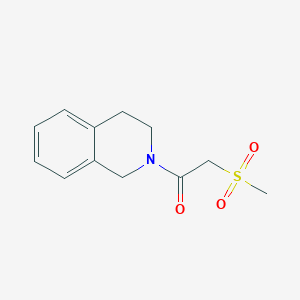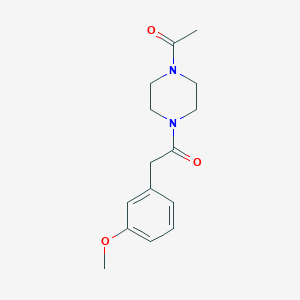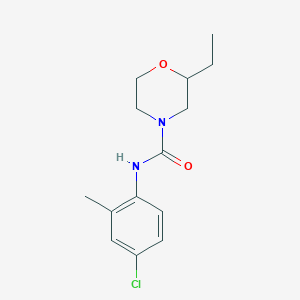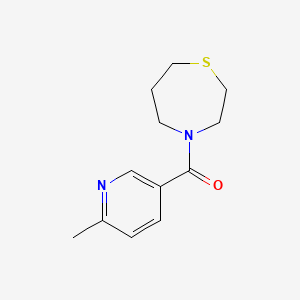
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone, also known as H-89, is a selective protein kinase A (PKA) inhibitor. PKA is a crucial enzyme that regulates various cellular processes, including metabolism, gene expression, and cell growth. H-89 has been extensively studied for its potential applications in biochemical and physiological research.
Wirkmechanismus
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone acts as a competitive inhibitor of the ATP-binding site on the catalytic subunit of PKA. It prevents the phosphorylation of downstream targets by PKA, leading to a decrease in cellular signaling pathways that are regulated by PKA.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of PKA in insulin secretion, glucose metabolism, and cell proliferation. This compound has also been shown to inhibit the activity of other kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone in lab experiments is its selectivity for PKA. It allows for the specific inhibition of PKA activity without affecting other kinases. However, this compound has been shown to have off-target effects on other cellular processes, such as the inhibition of cyclic nucleotide phosphodiesterases (PDEs). This can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone in scientific research. One potential application is in the study of PKA signaling pathways in cancer cells. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies could elucidate the underlying mechanisms of this effect. Additionally, this compound could be used in the development of novel therapeutics for diseases that involve dysregulated PKA activity, such as diabetes and cardiovascular disease.
In conclusion, this compound is a selective PKA inhibitor that has been extensively studied for its potential applications in scientific research. Its specific mechanism of action and wide range of biochemical and physiological effects make it a valuable tool for investigating the role of PKA in various cellular processes. However, its off-target effects and limitations should be carefully considered when interpreting experimental results.
Synthesemethoden
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone involves several steps, including the condensation of 2-chloroacetaldehyde with 2-methylthio-1,3-propanediol, followed by the reaction with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride. The resulting product is then treated with sulfur dioxide and triethylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone has been widely used in scientific research to investigate the role of PKA in various cellular processes. It has been shown to inhibit PKA activity in a dose-dependent manner and has been used to study the downstream effects of PKA inhibition.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17(15,16)9-12(14)13-7-6-10-4-2-3-5-11(10)8-13/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWXJOQBWSCBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)


![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)




![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)

![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)

![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)